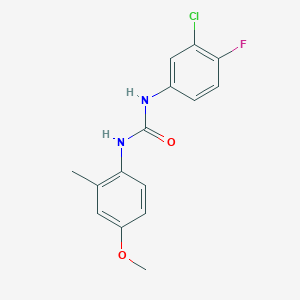
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as CFMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CFMU is a urea derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cancer cell growth and survival. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea exhibits unique biochemical and physiological effects that make it a promising candidate for further research and development. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been found to exhibit potent anticancer activity, induce cell cycle arrest and apoptosis in cancer cells, exhibit neuroprotective effects, and improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages for lab experiments, including its potent anticancer and neuroprotective activity, as well as its ability to improve cognitive function and memory. However, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea also has some limitations, including its toxicity and potential side effects, which need to be carefully studied and evaluated.
Direcciones Futuras
There are several future directions for the research and development of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea. One potential direction is to further study the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea and its effects on various signaling pathways and enzymes involved in cancer cell growth and neurodegeneration. Another potential direction is to develop novel derivatives of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea that exhibit improved potency and selectivity for specific targets. Additionally, further studies are needed to evaluate the safety and potential side effects of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea in animal models and human clinical trials. Overall, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has significant potential for further research and development in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea involves the reaction between 3-chloro-4-fluoroaniline and 4-methoxy-2-methylaniline with the use of urea as a reactant. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified through various methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea is in the field of cancer research. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been studied for its potential applications in the field of neuroscience. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been found to exhibit neuroprotective effects against various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been found to improve cognitive function and memory in animal models, making it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9-7-11(21-2)4-6-14(9)19-15(20)18-10-3-5-13(17)12(16)8-10/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCMFTAFAVKYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

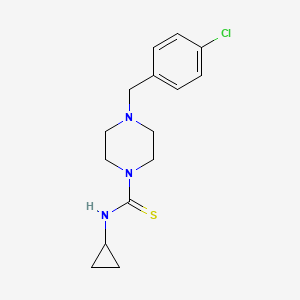

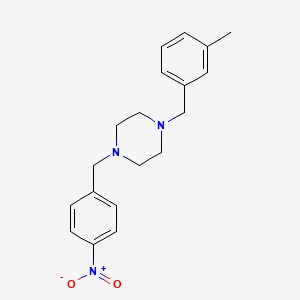
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5846733.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5846736.png)
![3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5846743.png)
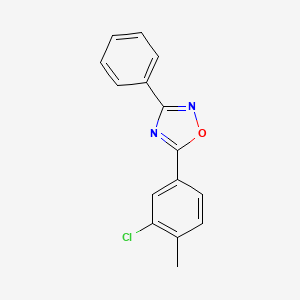
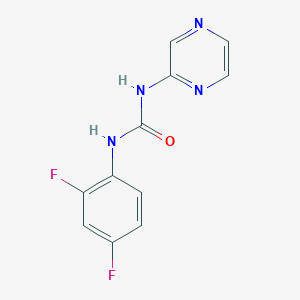
![N-cyclopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5846769.png)
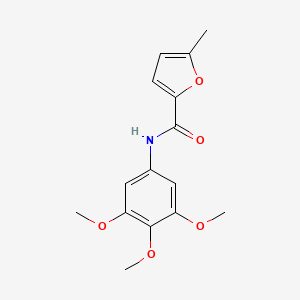
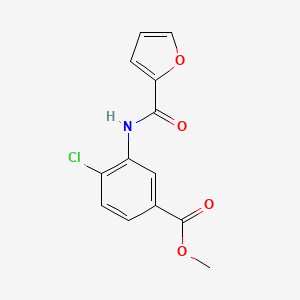
![[bis(4-methoxyphenyl)methyl]formamide](/img/structure/B5846798.png)
![6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine](/img/structure/B5846799.png)
